

Confirming product structure after reaction with Ethyl 2-fluoronicotinate

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Compound of Interest

Compound Name: Ethyl 2-fluoronicotinate

Cat. No.: B172736

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Comparative Guide to the Synthesis of Ethyl 2-aminonicotinate

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Ethyl 2-aminonicotinate with Supporting Experimental Data.

This guide provides a comparative analysis of two synthetic methodologies for obtaining Ethyl 2-aminonicotinate, a valuable substituted pyridine derivative in medicinal chemistry and materials science. The following sections detail a nucleophilic aromatic substitution (SNAr) approach starting from **Ethyl 2-fluoronicotinate** and a classical Fischer esterification route from 2-aminonicotinic acid. This guide presents quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to inform methodological selection.

Comparison of Synthetic Routes

The synthesis of Ethyl 2-aminonicotinate is presented via two distinct and common synthetic strategies. The first involves the direct amination of a fluorinated pyridine precursor, a modern and efficient approach. The second follows a traditional esterification of the corresponding carboxylic acid, a robust and well-established method.

Metric	Route 1: Nucleophilic Aromatic Substitution	Route 2: Fischer Esterification
Starting Material	Ethyl 2-fluoronicotinate	2-aminonicotinic acid
Key Reagents	Aqueous Ammonia	Ethanol, Sulfuric Acid
Reaction Time	4 hours	5 hours
Reaction Temperature	120 °C	78 °C (Reflux)
Yield (%)	95%	93%
Purity	High (Recrystallization)	High (After extraction and purification)
Key Advantages	High yield, atom economy	Readily available starting material, simple workup
Key Disadvantages	Requires elevated temperature and pressure	Use of corrosive concentrated acid

Product Structure Confirmation

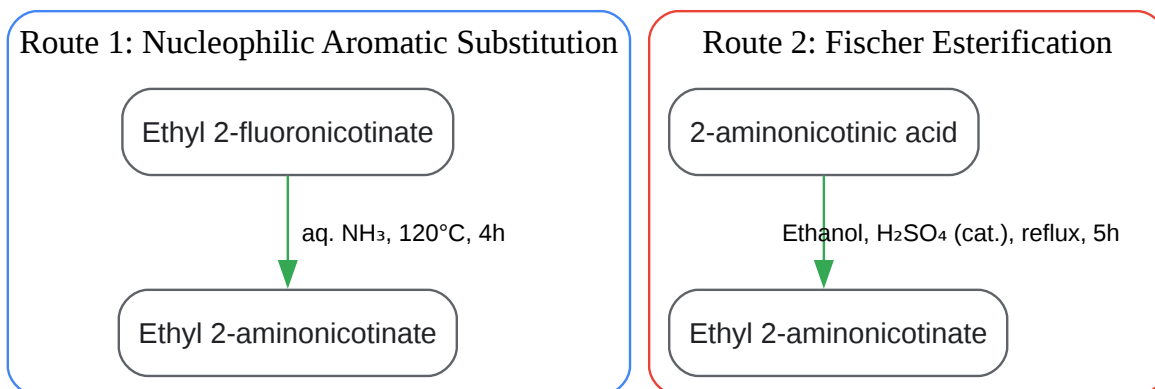
The successful synthesis of Ethyl 2-aminonicotinate via either route can be confirmed through standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (dd, J = 4.9, 1.9 Hz, 1H, H-6), 7.98 (dd, J = 7.8, 1.9 Hz, 1H, H-4), 6.64 (dd, J = 7.8, 4.9 Hz, 1H, H-5), 5.95 (s, 2H, -NH₂), 4.34 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.37 (t, J = 7.1 Hz, 3H, -OCH₂CH₃).

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 168.9, 158.9, 151.8, 139.1, 114.7, 108.2, 60.8, 14.5.

Synthetic Pathways Overview

The diagram below illustrates the two synthetic routes for the preparation of Ethyl 2-aminonicotinate.



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Synthetic routes to Ethyl 2-aminonicotinate.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of Ethyl 2-fluoronicotinate

This procedure details the synthesis of Ethyl 2-aminonicotinate from **Ethyl 2-fluoronicotinate** via a nucleophilic aromatic substitution reaction with ammonia.

Procedure:

- A mixture of **Ethyl 2-fluoronicotinate** (1.0 g, 5.91 mmol) and aqueous ammonia (28%, 10 mL) is heated in a sealed tube at 120 °C for 4 hours.
- After cooling to room temperature, the reaction mixture is diluted with water (20 mL).
- The resulting mixture is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by recrystallization from a mixture of ethyl acetate and hexane to afford Ethyl 2-aminonicotinate as a white to pale yellow solid.

- Yield: 95%.

Route 2: Fischer Esterification of 2-aminonicotinic acid

This protocol describes the synthesis of Ethyl 2-aminonicotinate by the acid-catalyzed esterification of 2-aminonicotinic acid with ethanol.

Procedure:

- To a suspension of 2-aminonicotinic acid (1.0 g, 7.24 mmol) in absolute ethanol (15 mL) at 0 °C, concentrated sulfuric acid (0.5 mL) is added dropwise with stirring.
- The reaction mixture is then heated to reflux (approximately 78 °C) for 5 hours.
- After cooling to room temperature, the solvent is removed under reduced pressure.
- The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
- The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield Ethyl 2-aminonicotinate.
- Yield: 93%.
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